molecular formula C8H5NOS B8751776 Thieno[3,2-c]pyridine-3-carboxaldehyde

Thieno[3,2-c]pyridine-3-carboxaldehyde

Cat. No.: B8751776
M. Wt: 163.20 g/mol
InChI Key: FNMAINNYORYGGS-UHFFFAOYSA-N
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Description

Thieno[3,2-c]pyridine-3-carboxaldehyde is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-c]pyridine-3-carbaldehyde typically involves the formation of the thieno[3,2-c]pyridine core followed by the introduction of the aldehyde group. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminothiophene with α,β-unsaturated carbonyl compounds can lead to the formation of the thieno[3,2-c]pyridine core, which can then be oxidized to introduce the aldehyde group .

Industrial Production Methods: Industrial production methods for thieno[3,2-c]pyridine-3-carbaldehyde are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-c]pyridine-3-carboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Thieno[3,2-c]pyridine-3-carboxylic acid.

    Reduction: Thieno[3,2-c]pyridine-3-methanol.

    Substitution: Various substituted thieno[3,2-c]pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of thieno[3,2-c]pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, the compound often acts as a kinase inhibitor by binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of target proteins. This interaction is facilitated by the hydrogen bond donor-acceptor properties of the thieno[3,2-c]pyridine core .

Comparison with Similar Compounds

  • Thieno[2,3-c]pyridine-3-carbaldehyde
  • Thieno[3,2-b]pyridine-3-carbaldehyde
  • Thieno[2,3-b]pyridine-3-carbaldehyde

Comparison: Thieno[3,2-c]pyridine-3-carboxaldehyde is unique due to its specific ring fusion pattern, which influences its chemical reactivity and biological activity. Compared to its isomers, such as thieno[2,3-c]pyridine-3-carbaldehyde, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C8H5NOS

Molecular Weight

163.20 g/mol

IUPAC Name

thieno[3,2-c]pyridine-3-carbaldehyde

InChI

InChI=1S/C8H5NOS/c10-4-6-5-11-8-1-2-9-3-7(6)8/h1-5H

InChI Key

FNMAINNYORYGGS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1SC=C2C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 2.14 g of 3-bromothieno[3,2-c]pyridine prepared as described above was added 150 ml of dry diethyl ether. The solution was stirred at room temperature for 15 minutes after which the temperature was gradually reduced to -70° C. and 6.5 ml of n-butyl lithium (1.6 molar) was added. The mixture was stirred for 30 minutes at -70° C. at which time a solution of 0.8 ml DMF in 20 ml of diethyl ether was added. This mixture was then stirred for an additional 1 hour and then allowed to warm to 0° C. at which time 3 ml of glacial acetic acid was added. The ether was removed via vacuum resulting in an oil which was taken up in approximately 400 ml of a mixture of 1N hydrochloric acid and water (pH adjusted to 1.5). This mixture was extracted with methylene chloride and the extract discarded. The pH of the mixture was adjusted to pH 11 and extracted a second time with methylene chloride. The extract was dried over magnesium sulfate and reduced to an oil via vacuum. The oil was taken up in hexane resulting in the formation of crystals of the desired subtitle intermediate which were collected and used as described below.
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.8 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
mixture
Quantity
400 mL
Type
solvent
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
3 mL
Type
solvent
Reaction Step Eight

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